tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate
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Overview
Description
tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate typically involves the reaction of 3-bromo-5-(tert-butyl)-4-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed:
- Substitution reactions can yield azido or cyano derivatives.
- Oxidation reactions can produce phenol derivatives.
- Reduction reactions can result in the formation of amine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities.
- Used in the development of new diagnostic tools.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
- Studied for its potential therapeutic effects in various diseases.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Employed in the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-5-(tert-butyl)-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the modulation of various biochemical pathways, resulting in the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Comparison with Similar Compounds
tert-Butyl (3-bromo-5-(trifluoromethyl)-phenyl)carbamate: Similar structure but with a trifluoromethyl group instead of a tert-butyl group.
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Contains a pyridine ring instead of a phenyl ring.
tert-Butyl (3-bromo-5-iodophenyl)carbamate: Contains an iodine atom instead of a tert-butyl group.
Uniqueness:
- The presence of both tert-butyl and methoxy groups on the phenyl ring provides unique steric and electronic properties.
- The combination of these functional groups can enhance the compound’s reactivity and selectivity in various chemical reactions.
- The specific arrangement of these groups can also influence the compound’s biological activity and potential therapeutic applications.
Properties
CAS No. |
1132940-57-8 |
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Molecular Formula |
C16H24BrNO3 |
Molecular Weight |
358.27 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-5-tert-butyl-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C16H24BrNO3/c1-15(2,3)11-8-10(9-12(17)13(11)20-7)18-14(19)21-16(4,5)6/h8-9H,1-7H3,(H,18,19) |
InChI Key |
XCZKCIQLJARGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)NC(=O)OC(C)(C)C)Br)OC |
Origin of Product |
United States |
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